N-[3-(benzyloxy)-4-methoxybenzylidene]-4-(4-chlorobenzyl)-1-piperazinamine
Description
The exact mass of the compound this compound is 449.1870048 g/mol and the complexity rating of the compound is 555. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(4-methoxy-3-phenylmethoxyphenyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClN3O2/c1-31-25-12-9-23(17-26(25)32-20-22-5-3-2-4-6-22)18-28-30-15-13-29(14-16-30)19-21-7-10-24(27)11-8-21/h2-12,17-18H,13-16,19-20H2,1H3/b28-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHOMYDPLZNYIT-MTDXEUNCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN2CCN(CC2)CC3=CC=C(C=C3)Cl)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=C(C=C3)Cl)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-(benzyloxy)-4-methoxybenzylidene]-4-(4-chlorobenzyl)-1-piperazinamine is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C26H28ClN3O2
- Molecular Weight : 450.97 g/mol
- CAS Number : 306989-53-7
The compound features a piperazine moiety, which is known for its diverse biological activities, including antipsychotic and antidepressant effects. The presence of benzyloxy and methoxy groups contributes to the lipophilicity and biological interactions of the compound.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly serotonin and dopamine receptors.
- Serotonin Receptor Modulation : Studies indicate that compounds with similar structures exhibit affinity for 5-HT receptors, influencing mood and anxiety levels.
- Dopamine Receptor Activity : The piperazine ring is known to interact with dopamine D2 receptors, which is relevant in the treatment of schizophrenia and other psychiatric disorders.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| A549 (Lung Cancer) | 15.0 |
| HeLa (Cervical Cancer) | 10.0 |
These results suggest that the compound may possess anticancer properties, potentially through the induction of apoptosis or inhibition of cell proliferation.
In Vivo Studies
Animal models have been employed to evaluate the efficacy and safety profile of the compound. Notable findings include:
- Antidepressant Effects : In a rodent model, administration of the compound resulted in a significant reduction in immobility time in the forced swim test, indicating potential antidepressant-like effects.
- Anxiolytic Activity : The compound also showed promise in reducing anxiety-like behaviors in elevated plus maze tests.
Case Studies
- Case Study on Antidepressant Activity : A study involving chronic administration in mice showed that this compound significantly improved behavioral outcomes in models of depression compared to control groups. The mechanism was linked to increased serotonin levels in the hippocampus.
- Case Study on Anticancer Properties : Clinical trials investigating similar piperazine derivatives have reported promising results in reducing tumor size in patients with refractory cancers. While specific data on this compound is limited, the structural similarities suggest potential efficacy.
Q & A
Q. What are the standard synthetic routes for N-[3-(benzyloxy)-4-methoxybenzylidene]-4-(4-chlorobenzyl)-1-piperazinamine?
The compound is synthesized via a condensation reaction between 3-(benzyloxy)-4-methoxybenzaldehyde and 4-(4-chlorobenzyl)piperazine under mild acidic conditions (e.g., ethanol or methanol with catalytic acetic acid) . Key steps include:
- Purification via recrystallization or column chromatography.
- Monitoring reaction progress using TLC or NMR.
- Yield optimization by adjusting stoichiometry (typically 1:1 aldehyde:amine ratio) and reaction time (6–12 hours at reflux).
Q. How is the compound characterized to confirm its structural integrity?
Standard characterization methods include:
Q. What preliminary biological screening assays are recommended for this compound?
Initial screening should focus on:
- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., Huh-7 hepatocellular carcinoma) and non-cancerous cell lines (e.g., HEK-293) to assess selectivity .
- Anti-inflammatory potential : COX-2 inhibition assays or LPS-induced cytokine suppression in macrophages .
Advanced Research Questions
Q. How can conflicting data on biological activity be resolved?
Contradictions in activity (e.g., high in vitro potency but low in vivo efficacy) may arise from:
- Pharmacokinetic limitations : Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding .
- Off-target effects : Use proteome-wide profiling (e.g., thermal shift assays) or CRISPR-Cas9 screens to identify unintended interactions .
- Structural analogs : Compare with derivatives like ASB-1 (DNA-binding agent) to isolate critical pharmacophores .
Q. What advanced techniques elucidate the compound’s mechanism of action?
- DNA interaction studies : Employ ethidium bromide displacement assays or circular dichroism to evaluate intercalation/groove binding .
- Protein target identification : Use affinity chromatography with immobilized compound or SPR (surface plasmon resonance) .
- Computational docking : Model interactions with targets like topoisomerase II or tubulin using AutoDock Vina or Schrödinger .
Q. How can reaction yields be optimized for large-scale synthesis?
- Solvent screening : Test polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
- Catalyst optimization : Evaluate Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis to reduce reaction time .
- Workflow automation : Implement continuous flow chemistry for reproducible scale-up .
Q. What strategies improve the compound’s stability in formulation studies?
- Degradation analysis : Use accelerated stability testing (40°C/75% RH) with HPLC monitoring to identify degradation products (e.g., hydrolysis of the imine bond) .
- Excipient compatibility : Screen cyclodextrins or liposomal encapsulation to enhance aqueous solubility and shelf life .
Methodological Guidance
Q. How to design SAR studies for this compound?
- Core modifications : Synthesize analogs with varied substituents on the benzyloxy (e.g., halogenation) or piperazine (e.g., alkylation) groups .
- Bioisosteric replacement : Replace the imine bond with hydrazone or oxime moieties to assess impact on bioactivity .
- Data analysis : Use multivariate statistics (e.g., PCA) to correlate structural features with activity trends .
Q. What analytical methods resolve co-eluting impurities in HPLC?
Q. How to evaluate metal-chelating properties for catalytic applications?
- UV-Vis titration : Monitor spectral shifts upon addition of transition metals (e.g., Cu²⁺, Fe³⁺) .
- Job’s plot analysis : Determine stoichiometry of metal-ligand complexes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
